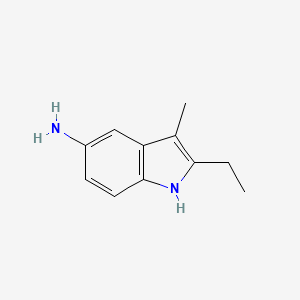![molecular formula C12H13F2N3O B11732199 2-(3-{[(3,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11732199.png)
2-(3-{[(3,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-{[(3,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol: is a synthetic organic compound that features a pyrazole ring substituted with a difluorophenylmethylamino group and an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(3,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Difluorophenylmethylamino Group: This step involves the nucleophilic substitution reaction where the pyrazole ring is reacted with 3,5-difluorobenzylamine in the presence of a suitable base.
Attachment of the Ethan-1-ol Moiety: The final step involves the reaction of the substituted pyrazole with ethylene oxide or a similar reagent to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
Oxidation: The ethan-1-ol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration; halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
2-(3-{[(3,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound can be explored for its potential use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(3-{[(3,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The difluorophenyl group may enhance binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. The ethan-1-ol moiety may also contribute to the compound’s solubility and overall pharmacokinetic properties.
類似化合物との比較
Similar Compounds
2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol: Similar structure but lacks the difluorophenylmethylamino group.
2-(3-methyl-1H-pyrazol-1-yl)ethanol: Similar structure but with a methyl group instead of the difluorophenylmethylamino group.
3-((1H-pyrazol-1-yl)methyl)pyrrolidin-3-ol: Contains a pyrrolidine ring instead of the ethan-1-ol moiety.
Uniqueness
The presence of the difluorophenylmethylamino group in 2-(3-{[(3,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol makes it unique compared to other similar compounds. This group can significantly influence the compound’s biological activity and binding affinity to molecular targets, making it a valuable compound for further research and development.
特性
分子式 |
C12H13F2N3O |
|---|---|
分子量 |
253.25 g/mol |
IUPAC名 |
2-[3-[(3,5-difluorophenyl)methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C12H13F2N3O/c13-10-5-9(6-11(14)7-10)8-15-12-1-2-17(16-12)3-4-18/h1-2,5-7,18H,3-4,8H2,(H,15,16) |
InChIキー |
YCGWSDPJEPBPFB-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=C1NCC2=CC(=CC(=C2)F)F)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11732116.png)

![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11732129.png)

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(difluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11732148.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11732149.png)
![3-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11732153.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11732166.png)
![4-[(Z)-N'-hydroxycarbamimidoyl]-N-(propan-2-yl)benzamide](/img/structure/B11732168.png)
![3-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11732171.png)
![[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11732172.png)
amine](/img/structure/B11732177.png)
![benzyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11732194.png)
![4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11732203.png)
